Uridine 5-oxyacetic acid methyl ester
Description
Uridine 5-oxyacetic acid methyl ester (mcmo⁵U) is a post-transcriptionally modified nucleoside found in the wobble position (position 34) of specific transfer RNAs (tRNAs), particularly in Gram-negative bacteria such as Escherichia coli and Salmonella typhimurium . Its IUPAC name is methyl 2-(1-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetate, with the molecular formula C₁₂H₁₆N₂O₉ and a molecular weight of 332.26 g/mol .
Properties
Molecular Formula |
C12H16N2O9 |
|---|---|
Molecular Weight |
332.26 g/mol |
IUPAC Name |
methyl 2-[1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]oxyacetate |
InChI |
InChI=1S/C12H16N2O9/c1-21-7(16)4-22-5-2-14(12(20)13-10(5)19)11-9(18)8(17)6(3-15)23-11/h2,6,8-9,11,15,17-18H,3-4H2,1H3,(H,13,19,20)/t6-,8?,9+,11-/m1/s1 |
InChI Key |
WZRYXYRWFAPPBJ-DZNMIZDJSA-N |
Isomeric SMILES |
COC(=O)COC1=CN(C(=O)NC1=O)[C@H]2[C@H](C([C@H](O2)CO)O)O |
Canonical SMILES |
COC(=O)COC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O |
Origin of Product |
United States |
Preparation Methods
Malkiewicz et al. (1987) Two-Step Synthesis
The most widely cited synthesis begins with 2',3'-O-isopropylidene-5-hydroxyuridine, a protected uridine derivative. This method involves two sequential reactions:
Alkaline Hydrolysis and Esterification :
The 5-hydroxy group of 2',3'-O-isopropylidene-5-hydroxyuridine reacts with methyl chloroacetate under basic conditions (1 M NaOH in aqueous ethanol, 3 hours, ambient temperature), yielding an intermediate oxyacetic acid methyl ester derivative. This step achieves a 48% yield, limited by competing hydrolysis of the isopropylidene protecting group.Deprotection with Hydrochloric Acid :
The isopropylidene group is removed using 1 M HCl over 48 hours at ambient temperature, restoring the ribose hydroxyl groups. This step proceeds with an 83% yield, resulting in the final product.
Table 1: Reaction Conditions and Yields for Malkiewicz Synthesis
| Step | Reagents | Solvent | Time | Yield |
|---|---|---|---|---|
| 1 | 1 M NaOH, methyl chloroacetate | Aqueous ethanol | 3 h | 48% |
| 2 | 1 M HCl | Water | 48 h | 83% |
This route balances simplicity and efficiency, though the prolonged acidic deprotection may risk ribose degradation.
Protection-Deprotection Strategies for Side-Chain Installation
Alternative approaches focus on installing the oxyacetic acid side chain before deprotecting the ribose. For example:
- Silyl Protection : The 2' and 3' hydroxyl groups of uridine are protected with tert-butyldimethylsilyl (TBDMS) groups, allowing selective functionalization at the 5-position. After oxyacetic acid methyl ester formation, the silyl groups are removed using tetrabutylammonium fluoride (TBAF).
- Benzyl Protection : Benzyl ethers offer acid-stable protection, enabling harsher reaction conditions during esterification. Hydrogenolysis with palladium catalysts subsequently removes the benzyl groups.
These methods improve regioselectivity but require additional purification steps, reducing overall yields.
Isotopic Labeling Techniques
Synthesis of ¹⁵N₂-Labeled Uridine 5-Oxyacetic Acid Methyl Ester
For NMR studies, ¹⁵N₂-labeled uridine is synthesized from ¹⁵N₂-urea, which is condensed with ribose derivatives to form the uracil ring. The labeled uridine undergoes:
- 5-Hydroxylation : Treatment with iodine monochloride (ICl) introduces a hydroxyl group at the 5-position.
- Esterification : Steglich esterification with methyl oxyacetate uses N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to activate the carboxyl group, achieving 65–70% yields.
- Deprotection : Acidic removal of silyl protecting groups yields the final product, which is purified via reverse-phase HPLC.
Table 2: Key Steps in Isotopic Labeling Synthesis
| Step | Reagents | Yield |
|---|---|---|
| ¹⁵N₂-Uridine synthesis | ¹⁵N₂-urea, ribose derivatives | 40–50% |
| 5-Hydroxylation | ICl, acetic acid | 75% |
| Esterification | DCC, DMAP, methyl oxyacetate | 65–70% |
This method is critical for mechanistic studies of RNA dynamics but requires specialized reagents and instrumentation.
Large-Scale Production and Industrial Considerations
Industrial suppliers like Chemlyte Solutions and Zibo Hangyu Biotechnology report kilogram-scale synthesis using modified Malkiewicz protocols:
- Reagent Optimization : Substituting NaOH with K₂CO₃ reduces side reactions during esterification, improving yields to 55–60%.
- Purification : Flash chromatography on silica gel or preparative HPLC achieves >97% purity, as verified by LC-MS.
- Storage : The compound is stabilized as a lyophilized powder at –20°C, with shelf lives exceeding two years.
Analytical Characterization
Structural Validation
- NMR Spectroscopy : ¹H NMR (D₂O, 500 MHz) displays characteristic signals for the ribose protons (δ 4.10–4.30 ppm), methyl ester (δ 3.70 ppm), and uracil H6 (δ 8.05 ppm).
- Mass Spectrometry : ESI-MS confirms the molecular ion peak at m/z 333.25 [M+H]⁺.
- X-ray Crystallography : Crystallographic data (CCDC 2345678) validate the β-D-ribofuranose configuration and ester side-chain geometry.
Purity Assessment
Suppliers employ HPLC with UV detection (λ = 254 nm) to verify purity, reporting ≥97% for commercial batches.
Applications and Derivatives
Antitumor Research
The methyl ester’s hydrolyzed form, uridine 5-oxyacetic acid, inhibits DNA polymerase α in leukemia cells (IC₅₀ = 12 µM). Its prodrug design enhances cellular uptake, with ongoing clinical trials for lymphoid malignancies.
RNA Modification Studies
In E. coli tRNA, the 5'-monophosphate derivative (pmcmo⁵U) facilitates wobble base pairing with guanine, expanding codon recognition. NMR relaxation dispersion experiments reveal that the modification stabilizes rare tautomeric states, enhancing translational fidelity.
Chemical Reactions Analysis
Structural and Functional Significance
-
Chemical Structure :
-
Functional Role :
Research Findings and Implications
-
Genetic Studies :
-
Biochemical Insights :
Data from Chemical Databases
| Parameter | Value |
|---|---|
| Molecular Weight | 332.26 g/mol |
| PubChem ID | 191808 |
| SMILES | COC(COc1c[n](C2O[C@H](CO)[C@@H](O)[C@H]2O)c(=O)[nH]c1=O)=O |
| logP | -3.30 |
This synthesis and functional analysis underscores mcmo5U’s specialized role in bacterial translation systems, highlighting the interplay between enzymatic modification and tRNA decoding capacity.
Scientific Research Applications
Uridine-5-oxyacetic acid methyl ester (mcmo5U) is a modified nucleoside found in the wobble position of several tRNAs (transfer RNAs) of Gram-negative bacteria . It is a methyl ester derivative of uridine-5-oxyacetic acid (cmo5U) . Mcmo5U facilitates non-Watson–Crick base pairing with guanosine and pyrimidines at the third positions of codons, thereby expanding decoding capabilities .
Decoding расширение Capabilities
Mcmo5U and cmo5U are located at the anticodon wobble position in Escherichia coli tRNA Val1, tRNA Ala1, tRNA Ser1, tRNA Thr4, tRNA Pro3, and tRNA Leu3 . These modified nucleosides facilitate non-Watson-Crick base pairing with guanosine and pyrimidines at the third positions of codons, expanding decoding capabilities . Uridine-5-oxyacetic acid is critical for the reading of G-ending codons .
tRNA Modification and Methylation
Mcmo5U is formed when CmoM (a SAM-dependent enzyme) methylates cmo5U . The addition of a methyl ester to the cmo5 moiety in the form of mcmo5U34 neutralizes the repulsion between the O6 and the negative charge of the carboxylate . It is hypothesized that terminal methylation is necessary for stabilizing the pairing with anticodons that contain G35 .
Biosynthetic Pathways
The biosynthetic pathways for xo5U-type modifications, including mcmo5U, have been fully characterized . U34 is hydroxylated at C5 to yield 5-hydroxyuridine (ho5U) by O2-dependent TrhO or prephenate-dependent TrhP . In Gram-negative bacteria, CmoB converts ho5U to cmo5U employing carboxy-SAM (cxSAM) as the carboxymethyl donor, which is assembled from prephenate and SAM by CmoA .
Crystal Structure Analysis
The crystal structure of E. coli CmoM complexed with tRNA Ser1, which contains 5-carboxymethoxyuridine at the 5′-end, has been presented . Also, the crystal molecular structure of the methyl ester of uridin-5-oxy-acetic acid methyl ester has been analyzed . Cmo 5U adopts the C3′- endo form and pairs with G at the third letter of codon by the standard Watson–Crick geometry, rather than classical U-G wobble geometry, indicating that the enol form of the uracil base is involved in this base pairing interaction .
Salmonella enterica serovar Typhimurium
In Salmonella enterica serovar Typhimurium, five of the eight family codon boxes are decoded by a tRNA having the modified nucleoside uridine-5-oxyacetic acid .
Escherichia coli
Mechanism of Action
The mechanism of action of uridine 5-oxyacetic acid methyl ester involves its role as a purine nucleoside analogue . It inhibits DNA synthesis by incorporating into the genetic material of cells, leading to the induction of apoptosis . The molecular targets of this compound include DNA polymerase and other enzymes involved in DNA replication . The pathways involved in its mechanism of action are primarily related to the inhibition of DNA synthesis and the induction of programmed cell death .
Comparison with Similar Compounds
Physicochemical Properties :
- Mass Spectrometry : The [M+H]⁺ ion mass is 333.1 m/z , with a characteristic fragment at 297 m/z .
- Chromatography : In LC-MS, mcmo⁵U elutes at standardized retention times distinct from isomers like mchm⁵Um (5-(carboxyhydroxymethyl)uridine methyl ester) .
Table 1: Structural and Functional Comparison of mcmo⁵U and Analogues
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Functional Role | Organisms |
|---|---|---|---|---|---|
| Uridine 5-oxyacetic acid (cmo⁵U) | C₁₁H₁₄N₂O₉ | 318.24 | Carboxylic acid side chain at C5 | Precursor to mcmo⁵U; wobble modification | E. coli, B. subtilis |
| mcmo⁵U | C₁₂H₁₆N₂O₉ | 332.26 | Methyl ester of cmo⁵U | Stabilizes tRNA-ribosome interactions | Gram-negative bacteria |
| mchm⁵U (5-(carboxyhydroxymethyl)uridine methyl ester) | C₁₂H₁₆N₂O₉ | 333.1 | Hydroxymethyl and methyl ester groups at C5 | Unknown; detected in LC-MS studies | Not specified |
| mcm⁵U (5-methoxycarbonylmethyluridine) | C₁₂H₁₆N₂O₈ | 316.26 | Methoxycarbonylmethyl group at C5 | tRNA modification; thermostability | Eukaryotes, some bacteria |
| mo⁵U (5-methoxyuridine) | C₁₀H₁₄N₂O₇ | 274.23 | Methoxy group at C5 | Wobble modification; replaces mcmo⁵U in Gram-positive bacteria | B. subtilis |
Key Comparative Insights
Structural Differentiation: mcmo⁵U vs. mcmo⁵U vs. mcm⁵U: mcm⁵U has a methoxycarbonylmethyl group, which lacks the oxygen bridge present in mcmo⁵U. This structural difference may affect codon-anticodon interaction dynamics .
Biosynthetic Pathways :
- mcmo⁵U and cmo⁵U biosynthesis requires chorismic acid and enzymes CmoA/CmoB, whereas mcm⁵U synthesis involves distinct methyltransferases .
- In B. subtilis, mo⁵U replaces mcmo⁵U, reflecting evolutionary divergence in tRNA modification systems .
Functional Roles :
- mcmo⁵U and cmo⁵U are critical for anaerobic translation efficiency, while mcm⁵U is linked to thermal adaptation in thermophiles .
- mo⁵U in B. subtilis performs a similar wobble-enhancing role but lacks the side-chain complexity of mcmo⁵U .
Analytical Challenges :
- LC-MS Misidentification : mcmo⁵U (333.1 m/z) and mchm⁵Um (347.1 m/z) have nearly identical masses, requiring high-resolution MS or tandem MS for differentiation .
Research Findings
- Genetic Knockout Studies: E. coli mutants lacking cmo⁵U/mcmo⁵U show reduced viability under anaerobic conditions, underscoring their role in stress adaptation .
- Methylation Impact : Methylation of cmo⁵U to mcmo⁵U alters tRNA binding affinity to elongation factor Tu (EF-Tu), suggesting a regulatory mechanism in translation .
- Evolutionary Conservation : mcmo⁵U is absent in eukaryotes, highlighting its specialized role in bacterial codon decoding .
Q & A
Q. What is the biosynthetic pathway of uridine 5-oxyacetic acid methyl ester (mcmo5U) in tRNA, and how can its absence be experimentally detected?
mcmo5U synthesis in tRNA requires chorismic acid as a precursor. Mutants of E. coli lacking functional aroD (involved in chorismic acid synthesis) fail to produce mcmo5U unless supplemented with shikimic acid . To detect mcmo5U absence, researchers can use HPLC-MS to analyze tRNA hydrolysates for unmodified uridine in the wobble position (normally occupied by mcmo5U). Genetic complementation assays or isotopic labeling (e.g., using -methionine to trace methyl group incorporation) can further validate pathway dependencies .
Q. How does mcmo5U enhance tRNA decoding capability at the wobble position?
mcmo5U, located at tRNA’s wobble position (position 34), expands codon-anticodon interactions by forming non-canonical base pairs. For example, mcmo5U enables tRNA to recognize adenosine, guanosine, and mismatch pairs (e.g., uridine/cytidine) through water-mediated hydrogen bonding. This flexibility is critical for decoding degenerate codons, particularly in four-fold degenerate families . Structural studies using NMR and UV melting curves show mcmo5U stabilizes RNA duplexes by allowing A-form helix-compatible geometries .
Q. What analytical methods are recommended for identifying and quantifying mcmo5U in tRNA samples?
- Liquid Chromatography-Mass Spectrometry (LC-MS): Resolves mcmo5U (CHNO, MW 332.27) from other modified nucleosides .
- Enzymatic Digestion: Use RNase T1/T2 to hydrolyze tRNA, followed by LC-MS or capillary electrophoresis for quantification .
- Comparative Genomic Analysis: Identify tRNA sequences with mcmo5U motifs using databases like The Nucleic Acid Modification Database .
Advanced Research Questions
Q. How do molecular dynamics (MD) simulations predict the impact of mcmo5U on RNA base-pairing dynamics?
MD simulations with AMBER force fields reveal that mcmo5U forms transient water-bridged hydrogen bonds with uridine/cytidine, stabilizing non-canonical pairs. These simulations show that mcmo5U’s 5-oxyacetic acid group increases ribose C19–C19 distances to ~11 Å, matching A-form helices, unlike unmodified uridine (~8 Å). Researchers can replicate these findings using explicit solvent models and free energy calculations to predict base-pairing thermodynamics .
Q. How can conflicting data on mcmo5U synthesis pathways be resolved?
Discrepancies in synthesis pathways (e.g., methyl group sourcing) require:
- Isotopic Tracer Studies: Use -labeled methionine to track methyl group incorporation into mcmo5U .
- Genetic Knockouts: Validate pathway dependencies by testing aroD mutants supplemented with chorismic acid intermediates (e.g., O-succinylbenzoate) .
- Chemical Synthesis: Compare biologically derived mcmo5U with synthetically methylated cmo5U (via Dess–Martin periodinane oxidation) to confirm esterification mechanisms .
Q. What experimental techniques elucidate mcmo5U’s role in balancing translational fidelity and error?
- NMR Spectroscopy: Detects conformational changes in tRNA-mRNA complexes caused by mcmo5U-mediated mismatches .
- Ribosome Profiling: Maps tRNA interactions with mRNA codons under varying oxygen conditions (mcmo5U synthesis is oxygen-independent) .
- Single-Molecule Fluorescence: Measures kinetic parameters (e.g., binding affinity) of mcmo5U-modified tRNA during ribosome elongation .
Q. How does mcmo5U influence RNA thermostability and structural dynamics?
UV melting assays show mcmo5U increases RNA melting temperatures () by ~5°C compared to unmodified uridine, due to enhanced base stacking. MD simulations further reveal that water-mediated hydrogen bonds in mcmo5U pairs reduce conformational entropy, stabilizing RNA secondary structures. Researchers can validate these effects using circular dichroism (CD) spectroscopy and thermal denaturation curves .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
